

# An In-depth Technical Guide to the ENPP1 Inhibitor NCI-14465

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: NCI-14465

Cat. No.: B15574885

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**NCI-14465** is a small molecule inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), a key enzyme in the cGAS-STING signaling pathway. Identified through virtual screening of a National Cancer Institute (NCI) compound library, **NCI-14465** has demonstrated potential in the modulation of immune responses, making it a compound of interest for cancer and tuberculosis research. This guide provides a comprehensive overview of the available structural and biological data on **NCI-14465**, including its mechanism of action, biochemical activity, and the experimental context of its identification. Due to the limited publicly available data, this document also highlights areas where further research is needed to fully characterize this compound.

## Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein that plays a crucial role in regulating extracellular nucleotide metabolism. Notably, ENPP1 hydrolyzes 2'3'-cyclic GMP-AMP (cGAMP), a key second messenger in the cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) pathway. The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. By degrading cGAMP, ENPP1 acts as a negative regulator of this pathway.

Inhibition of ENPP1 is a promising therapeutic strategy for enhancing anti-tumor immunity and combating infectious diseases. By preventing the degradation of cGAMP, ENPP1 inhibitors can potentiate the STING-mediated immune response. **NCI-14465** has emerged from screening efforts as one such inhibitor.

## Chemical and Structural Properties

Detailed structural analysis data for **NCI-14465**, such as X-ray crystallography or NMR spectroscopy, are not currently available in the public domain. However, its basic chemical properties have been identified.

Property	Value
IUPAC Name	N6-benzyl-N2-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride
CAS Number	1144534-31-5[1]
Molecular Formula	C20H19ClN6[1]
Molecular Weight	378.86 g/mol [1]

## Mechanism of Action and Biological Activity

**NCI-14465** functions as an inhibitor of the ENPP1 enzyme. Its inhibitory activity was determined through in vitro enzymatic assays.

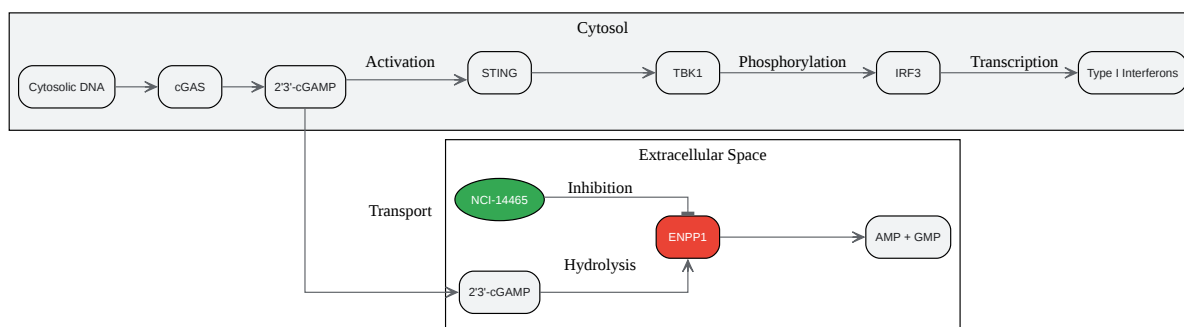
Parameter	Value
Target	Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) [2][3]
IC50	26.4 µM[2][3]

The primary mechanism of action of **NCI-14465** is the blockage of the catalytic activity of ENPP1, which leads to an increase in the extracellular concentration of cGAMP. This, in turn, enhances the activation of the STING signaling pathway, resulting in the production of type I

interferons and other pro-inflammatory cytokines. This modulation of the innate immune system is the basis for its potential therapeutic applications in oncology and infectious diseases.[4][5]

## Signaling Pathway

The following diagram illustrates the role of **NCI-14465** in the cGAS-STING signaling pathway.



[Click to download full resolution via product page](#)

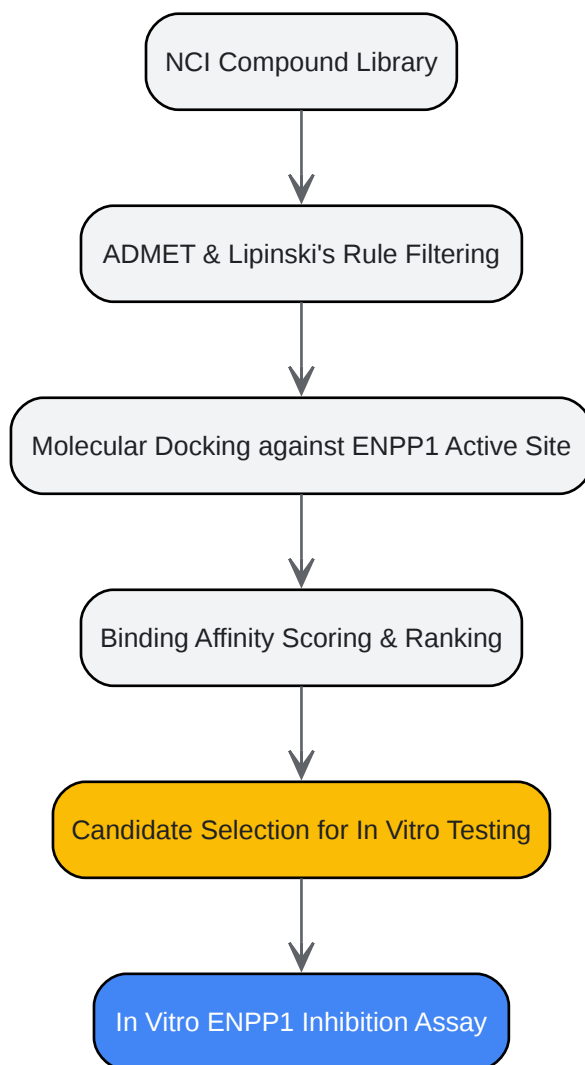
Caption: **NCI-14465** inhibits ENPP1, preventing the hydrolysis of extracellular 2'3'-cGAMP and potentiating the cGAS-STING pathway.

## Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of **NCI-14465** are not fully described in the available literature. However, based on the primary research and general knowledge of ENPP1 assays, the following outlines the likely methodologies.

## Virtual Screening

**NCI-14465** was identified from a customized NCI compound library through a structure-based in silico screening approach. The process likely involved the following steps:



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the virtual screening process that likely led to the identification of **NCI-14465**.

## In Vitro ENPP1 Inhibition Assay (General Protocol)

The following is a generalized protocol for determining the IC<sub>50</sub> of an ENPP1 inhibitor. The specific conditions for **NCI-14465** may have varied.

Materials:

- Recombinant human ENPP1 enzyme
- Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl<sub>2</sub> and CaCl<sub>2</sub>)
- Substrate: 2'3'-cGAMP
- **NCI-14465** (dissolved in DMSO)
- Detection reagent (e.g., a fluorescent biosensor for AMP/GMP)
- 96-well microplate

#### Procedure:

- A dilution series of **NCI-14465** is prepared in the assay buffer.
- Recombinant ENPP1 enzyme is added to the wells of the microplate.
- The **NCI-14465** dilutions are added to the respective wells and pre-incubated with the enzyme.
- The enzymatic reaction is initiated by the addition of the 2'3'-cGAMP substrate.
- The reaction is incubated at a controlled temperature (e.g., 37°C) for a set period.
- The reaction is stopped, and the amount of product (AMP/GMP) is quantified using a suitable detection reagent and a plate reader.
- The IC<sub>50</sub> value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

## Synthesis

A specific, detailed synthesis protocol for **NCI-14465** has not been published. However, based on its 2,4,6-trisubstituted-1,3,5-triazine core, a potential synthetic route could involve the sequential nucleophilic substitution of cyanuric chloride with the appropriate amines.

## Conclusion and Future Directions

**NCI-14465** is a valuable tool compound for studying the role of ENPP1 in the cGAS-STING pathway and holds potential for further development as a therapeutic agent. However, a significant gap in the publicly available information exists. To fully realize the potential of this compound, further research is required in the following areas:

- **Detailed Structural Analysis:** X-ray co-crystallography of **NCI-14465** with ENPP1 would provide crucial insights into its binding mode and aid in the design of more potent and selective inhibitors.
- **Synthesis and Characterization:** Publication of a detailed and reproducible synthesis protocol, along with comprehensive characterization data (NMR, MS, IR), is essential for the wider scientific community to utilize this compound.
- **In Vivo Efficacy and Pharmacokinetics:** Studies in animal models are needed to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of **NCI-14465**.
- **Selectivity Profiling:** A comprehensive kinase and phosphatase screening panel would be beneficial to assess the selectivity of **NCI-14465** and identify any potential off-target effects.

The elucidation of this missing information will be critical for advancing **NCI-14465** from a promising screening hit to a well-characterized chemical probe and a potential clinical candidate.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [tbcenter.jhu.edu](http://tbcenter.jhu.edu) [tbcenter.jhu.edu]
- 2. [benchchem.com](http://benchchem.com) [benchchem.com]
- 3. [journals.asm.org](http://journals.asm.org) [journals.asm.org]
- 4. [benchchem.com](http://benchchem.com) [benchchem.com]
- 5. [benchchem.com](http://benchchem.com) [benchchem.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to the ENPP1 Inhibitor NCI-14465]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574885#structural-analysis-of-nci-14465-compound]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)